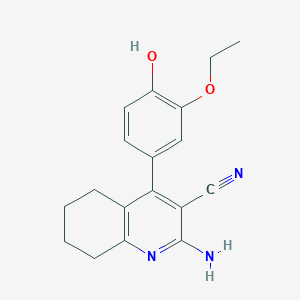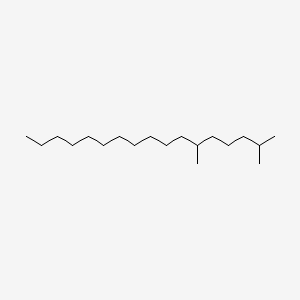
2,6-Dimethylheptadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethylheptadecane is a branched alkane consisting of heptadecane bearing two methyl substituents at positions 2 and 6. It has a role as a fungal metabolite.
Applications De Recherche Scientifique
Synthesis and Conversion in Pheromone Research
- Both isomers of 2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether were synthesized and converted into enantiomers of sex pheromone components of the apple leafminer, Lyonetia prunifoliella (Nakamura & Mori, 2000).
Role in Insect Pheromone Synthesis
- Meso-7,11-dimethylheptadecane, a female sex pheromone component of certain moths, was synthesized from ethyl 2-(bromomethyl)propenoate (Nagano, Kuwahara, & Yokoyama, 2007).
- The stereoisomers of 7,11-dimethylheptadecane and 7-methylheptadecane, components of lambdina species' pheromone, were synthesized using a specific intramolecular hydride transfer method (Díaz & Martín, 2000).
Pheromone Identification and Attraction Studies
- 3,13-Dimethylheptadecane was identified as a major sex pheromone component of the western false hemlock looper, attracting large numbers of males (Gries et al., 1993).
- Synthesis of all stereoisomers of 7-methylheptadecane and 7,11-dimethylheptadecane, female sex pheromone components of certain moths, was achieved starting from citronellol and methyl 3-hydroxy-2-methylpropanonate (Shirai, Seki, & Mori, 1999).
Gas Chromatographic Studies
- The stereoisomers of 7,11-dimethylheptadecane showed separation under enantioselective gas chromatographic conditions, aiding in the study of Lambdina species' pheromones (Chow, Koenig, & Kitching, 2004).
Propriétés
Numéro CAS |
54105-67-8 |
|---|---|
Nom du produit |
2,6-Dimethylheptadecane |
Formule moléculaire |
C19H40 |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
2,6-dimethylheptadecane |
InChI |
InChI=1S/C19H40/c1-5-6-7-8-9-10-11-12-13-16-19(4)17-14-15-18(2)3/h18-19H,5-17H2,1-4H3 |
Clé InChI |
RHDKKTYWDZUSCS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(C)CCCC(C)C |
SMILES canonique |
CCCCCCCCCCCC(C)CCCC(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



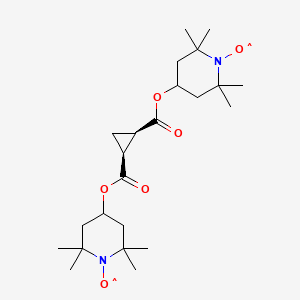
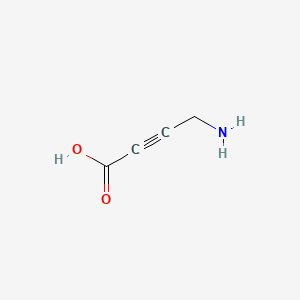

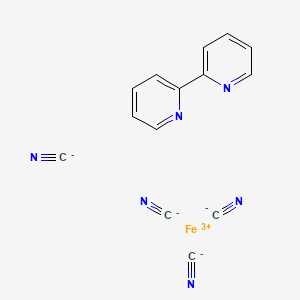
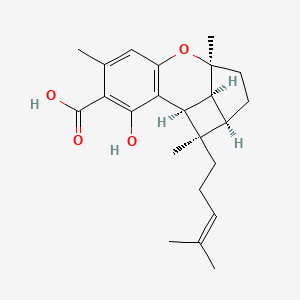
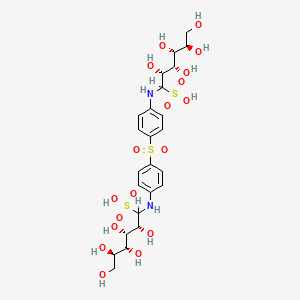
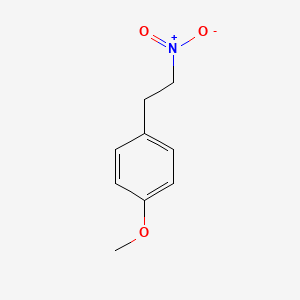
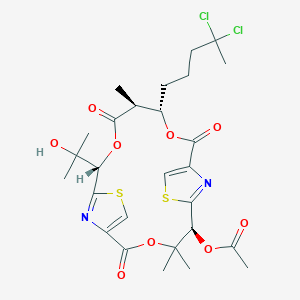
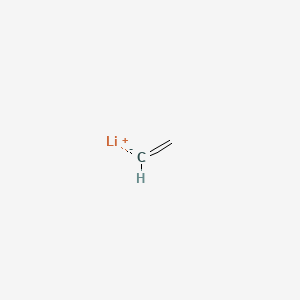
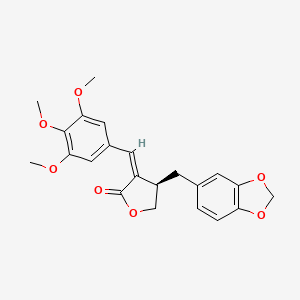
![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)

